Fluciclatide (18F)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluciclatide (18F) is a radiopharmaceutical compound used primarily for imaging angiogenesis. It is a positron emission tomography (PET) imaging agent that targets integrins, specifically αvβ3 and αvβ5 integrins, which are upregulated in tumor angiogenesis and on some tumor cell surfaces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluciclatide (18F) is synthesized by coupling 4-18F-fluorobenzaldehyde with an aminooxy-functionalized precursor to form an oxime . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the coupling reaction.
Industrial Production Methods
The industrial production of Fluciclatide (18F) follows standard protocols for radiopharmaceuticals. The process involves the production of 18F-fluorobenzaldehyde, which is then coupled with the precursor to form the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fluciclatide (18F) primarily undergoes substitution reactions during its synthesis. The key reaction involves the formation of an oxime through the coupling of 4-18F-fluorobenzaldehyde with an aminooxy-functionalized precursor .
Common Reagents and Conditions
Reagents: 4-18F-fluorobenzaldehyde, aminooxy-functionalized precursor
Conditions: Suitable solvent, catalyst
Major Products
The major product of the synthesis is Fluciclatide (18F), which is used as a PET imaging agent .
Aplicaciones Científicas De Investigación
Fluciclatide (18F) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeling agent for studying molecular interactions and binding affinities.
Biology: Helps in understanding the role of integrins in cellular processes and tumor angiogenesis.
Medicine: Utilized in PET imaging to detect and monitor various cancers, including breast cancer, melanoma, and renal tumors
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
Mecanismo De Acción
Fluciclatide (18F) exerts its effects by targeting αvβ3 and αvβ5 integrins, which are involved in angiogenesis. The compound binds to these integrins, allowing for the visualization of angiogenic processes in tumors through PET imaging . The molecular targets and pathways involved include the integrin-mediated signaling pathways that regulate cell adhesion, migration, and survival .
Comparación Con Compuestos Similares
Fluciclatide (18F) can be compared with other integrin-targeting PET imaging agents, such as:
Fluciclovine (18F): Another PET imaging agent used for detecting prostate cancer recurrence.
RGD peptides: These peptides also target integrins and are used for imaging angiogenesis.
Uniqueness
Fluciclatide (18F) is unique due to its high specificity for αvβ3 and αvβ5 integrins, making it particularly effective for imaging angiogenesis in various cancers .
Propiedades
Número CAS |
879894-01-6 |
---|---|
Fórmula molecular |
C75H115FN18O27S3 |
Peso molecular |
1815.0 g/mol |
Nombre IUPAC |
2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(E)-(4-(18F)fluoranylphenyl)methylideneamino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid |
InChI |
InChI=1S/C75H115FN18O27S3/c76-52-13-11-51(12-14-52)39-87-121-45-65(100)83-19-23-113-27-31-117-34-36-118-35-33-116-30-26-112-22-18-82-64(99)44-120-43-62(97)80-15-5-4-9-54-70(106)93-58-47-123-124-48-59(94-72(108)56(38-67(102)103)89-61(96)40-86-68(104)53(90-73(58)109)10-6-16-85-75(78)79)74(110)91-55(37-50-7-2-1-3-8-50)71(107)92-57(46-122-49-66(101)88-54)69(105)84-20-24-114-28-32-115-29-25-111-21-17-81-63(98)42-119-41-60(77)95/h1-3,7-8,11-14,39,53-59H,4-6,9-10,15-38,40-49H2,(H2,77,95)(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,105)(H,86,104)(H,88,101)(H,89,96)(H,90,109)(H,91,110)(H,92,107)(H,93,106)(H,94,108)(H,102,103)(H4,78,79,85)/b87-39+/t53-,54-,55-,56-,57-,58-,59-/m0/s1/i76-1 |
Clave InChI |
VXFFXZSNVKXXIB-JZNCAEBOSA-N |
SMILES isomérico |
C1[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CO/N=C/C3=CC=C(C=C3)[18F])C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
SMILES canónico |
C1C2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CON=CC3=CC=C(C=C3)F)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.